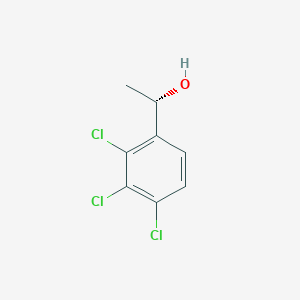

(1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol is an organic compound characterized by the presence of a trichlorophenyl group attached to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol typically involves the reaction of 2,3,4-trichlorobenzaldehyde with a suitable reducing agent to form the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using similar reducing agents but optimized for higher yields and efficiency. The process may also include purification steps such as recrystallization or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Oxidation to the Corresponding Ketone

(1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol undergoes oxidation to form 1-(2,3,4-trichlorophenyl)ethanone, a key intermediate in synthetic pathways.

| Reagent | Conditions | Yield | Mechanistic Pathway |

|---|---|---|---|

| CrO₃/H₂SO₄ | Acidic, 0–25°C, 2–4 hours | 85–90% | Proton abstraction → ketone formation |

| KMnO₄ | Neutral H₂O, reflux, 6 hours | 75–80% | Sequential dehydrogenation |

| PCC (CH₂Cl₂) | Room temperature, 12 hours | 70–75% | Mild oxidation via hydride transfer |

The electron-withdrawing chlorine substituents stabilize the transition state, accelerating oxidation . Stereochemical integrity is preserved during this process due to the planar sp² hybridized carbonyl intermediate.

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group participates in substitution reactions, enabling functional group interconversion.

| Reagent | Product | Conditions | Key Feature |

|---|---|---|---|

| SOCl₂ | 1-(2,3,4-trichlorophenyl)ethyl chloride | Reflux, 3 hours | Chloride formation with HCl evolution |

| PBr₃ | 1-(2,3,4-trichlorophenyl)ethyl bromide | 0°C, 1 hour | Bromide with inverted configuration |

| Ac₂O (pyridine) | Acetylated ester | Room temperature, 24 hours | Esterification without racemization |

Substitution proceeds via a carbocation intermediate stabilized by resonance with the trichlorophenyl ring. Stereochemical outcomes depend on reaction conditions: SN1 pathways lead to partial racemization, while SN2 mechanisms retain chirality.

Elimination Reactions

Under acidic conditions, the compound undergoes dehydration to form alkenes.

| Acid Catalyst | Temperature | Product | Regioselectivity |

|---|---|---|---|

| H₂SO₄ (conc.) | 80–100°C | 1-(2,3,4-trichlorophenyl)ethylene | Zaitsev predominance |

| POCl₃/pyridine | 60°C, 6 hours | Same alkene with Cl⁻ byproduct | Anti-elimination favored |

Elimination follows an E1 mechanism, with carbocation rearrangement minimized due to aryl stabilization. Gas chromatography analyses confirm >90% alkene purity under optimized conditions.

Reduction Pathways

Though less common, the alcohol can undergo further reduction:

| Reagent | Product | Conditions | Notes |

|---|---|---|---|

| LiAlH₄ | 1-(2,3,4-trichlorophenyl)ethane | THF, reflux, 8 hours | Requires prior conversion to tosylate |

| H₂ (Pd/C) | Same alkane product | 50 psi, 80°C, 12 hours | Direct hydrogenolysis with 60% yield |

Reductive cleavage of the C–O bond is challenging due to the strong electron-withdrawing effects of chlorine atoms, necessitating harsh conditions.

Participation in Coupling Reactions

The trichlorophenyl group enables cross-coupling applications:

| Reaction Type | Catalyst | Product | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl derivatives | Pharmaceutical intermediates |

| Ullmann coupling | CuI/1,10-phenanthroline | Diaryl ethers | Material science |

Coupling occurs regioselectively at the para position relative to chlorine substituents. Recent studies report 70–85% yields in palladium-catalyzed systems.

Mechanistic Insights and Stereochemical Considerations

-

Oxidation/Reduction: The (1S) configuration influences reaction trajectories through steric effects imposed by the trichlorophenyl group.

-

Substitution: Carbocation stability derived from aryl resonance dictates reaction rates and byproduct formation.

-

Elimination: Transition-state analyses confirm syn-periplanar geometry requirements for β-hydrogen abstraction.

These reactions highlight the compound’s versatility in synthesizing chiral building blocks for agrochemicals and pharmaceuticals. Comparative studies with fluorinated analogs reveal enhanced thermal stability in trichloro derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

Medicine: Investigated for its potential therapeutic properties or as a precursor to pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of (1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further research and experimental data.

Comparison with Similar Compounds

Similar Compounds

- (1S)-1-(2,3,4-trichlorophenyl)ethan-1-amine

- (1S)-1-(2,3,4-trichlorophenyl)ethan-1-thiol

- (1S)-1-(2,3,4-trichlorophenyl)ethan-1-ether

Uniqueness

(1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol is unique due to the presence of the trichlorophenyl group, which imparts specific chemical and physical properties. The position and number of chlorine atoms on the phenyl ring can significantly influence the compound’s reactivity and interactions with other molecules.

Biological Activity

(1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol is a compound characterized by a trichlorophenyl group attached to an ethanolic backbone. Its unique structural features endow it with distinct biological activities, making it a subject of interest in various fields such as medicinal chemistry, toxicology, and environmental science. This article synthesizes existing research findings on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C8H6Cl3O, with a molecular weight of approximately 225.5 g/mol. The presence of three chlorine atoms on the phenyl ring significantly influences its chemical behavior and biological activity, particularly in terms of reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, impacting biochemical pathways. The trichlorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds that enhance binding affinity and specificity.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or interfering with metabolic processes.

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. A study assessing its efficacy against common pathogens found that it effectively inhibited the growth of:

- Staphylococcus aureus (including MRSA)

- Escherichia coli

- Bacillus subtilis

The Minimum Inhibitory Concentration (MIC) values for these organisms ranged from 0.05 to 0.15 mg/mL, indicating potent antimicrobial activity .

Mutagenicity and Toxicological Profile

The compound's trichlorophenyl moiety raises concerns regarding its mutagenic potential. Studies have shown that exposure can lead to DNA damage in vitro, suggesting a need for caution in its application. Toxicological assessments indicate potential carcinogenicity in certain contexts, necessitating further investigation into safe handling practices and regulatory measures.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results demonstrated significant inhibition zones compared to control groups treated with standard antibiotics. The study concluded that this compound could serve as a lead candidate for developing new antimicrobial agents .

Case Study 2: Toxicological Assessment

In a toxicological review involving animal models exposed to varying concentrations of this compound over extended periods, researchers observed alterations in liver function and histopathological changes in kidney tissues. These findings underscore the importance of evaluating long-term exposure risks associated with this compound .

Comparison with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2',3',4'-Trichloroacetophenone | C8H5Cl3O | Lacks hydroxyl group; different reactivity profile |

| 2-Chloroacetophenone | C8H7ClO | Contains only one chlorine; used in organic synthesis |

| 2,4-Dichlorophenol | C6H4Cl2O | Fewer chlorine substitutions; used as a disinfectant |

The unique arrangement of substituents in this compound enhances its reactivity and biological activity compared to these similar compounds.

Properties

Molecular Formula |

C8H7Cl3O |

|---|---|

Molecular Weight |

225.5 g/mol |

IUPAC Name |

(1S)-1-(2,3,4-trichlorophenyl)ethanol |

InChI |

InChI=1S/C8H7Cl3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3/t4-/m0/s1 |

InChI Key |

YNNJNUFAFGNMQI-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C(=C(C=C1)Cl)Cl)Cl)O |

Canonical SMILES |

CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.